

Commercial Sourcing and Technical Guidance for High-Purity (4-Bromophenyl)acetaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Bromophenyl)acetaldehyde

Cat. No.: B112395

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity **(4-Bromophenyl)acetaldehyde** (CAS No. 27200-79-9), a key building block in pharmaceutical and organic synthesis. This document outlines specifications from various suppliers, analytical methods for quality control, and established synthesis and purification protocols.

Commercial Suppliers and Specifications

High-purity **(4-Bromophenyl)acetaldehyde** is available from a range of commercial chemical suppliers. Purity levels typically range from 95% to over 99%, with the price varying accordingly. The compound is generally supplied as a solid. Below is a summary of specifications from prominent suppliers.

Supplier	Purity	Appearance	Storage Temperature	Notes
Sigma-Aldrich	≥95%	Solid	Inert atmosphere, store in freezer, under -20°C	Shipped in a cold pack.
Apollo Scientific	95%	Solid	Ambient Temperature	---
BLD Pharm	---	---	Inert atmosphere, store in freezer, under -20°C	Offers documentation such as NMR, HPLC, LC-MS, and UPLC upon request.
ChemicalBook	95% - 99%	---	---	Lists various suppliers, primarily from China, with a range of purities and package sizes.
CymitQuimica	95%	Solid	---	---

Note: The information in this table is based on publicly available data from supplier websites and may vary by batch. It is recommended to request a Certificate of Analysis (CoA) for lot-specific data.

Quality Control and Analytical Protocols

Ensuring the purity and identity of **(4-Bromophenyl)acetaldehyde** is critical for its application in sensitive research and drug development. The primary analytical techniques for quality control are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A robust reversed-phase HPLC method can be employed to determine the purity of **(4-Bromophenyl)acetaldehyde** and to identify any process-related impurities.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).
- Detection: UV detection at a wavelength of 210 nm.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the **(4-Bromophenyl)acetaldehyde** sample.
 - Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 100 µg/mL.
 - Filter the solution through a 0.45 µm syringe filter before injection.
- Analysis: Inject the sample and a blank (diluent) to identify the main peak and any impurity peaks. Purity is calculated based on the relative peak area of the main component to the total area of all peaks.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Experimental Protocol:

- Instrumentation: A GC system coupled with a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A programmed temperature ramp to separate compounds with different boiling points. For example, an initial temperature of 60°C, held for 1 minute, then ramped to 230°C at 3°C/min.
- Mass Spectrometry: Electron ionization (EI) with a mass scan range appropriate for the expected impurities.
- Sample Preparation:
 - Dissolve a known amount of the sample in a suitable solvent (e.g., hexane or ethyl acetate).
 - If necessary, perform a derivatization step to improve the volatility and stability of the analyte and impurities.

Synthesis and Purification Protocols

(4-Bromophenyl)acetaldehyde can be synthesized through various routes. Common methods include the oxidation of 2-(4-bromophenyl)ethanol and the Grignard reaction of a suitable 4-bromobenzyl derivative.

Synthesis via Oxidation of 2-(4-bromophenyl)ethanol

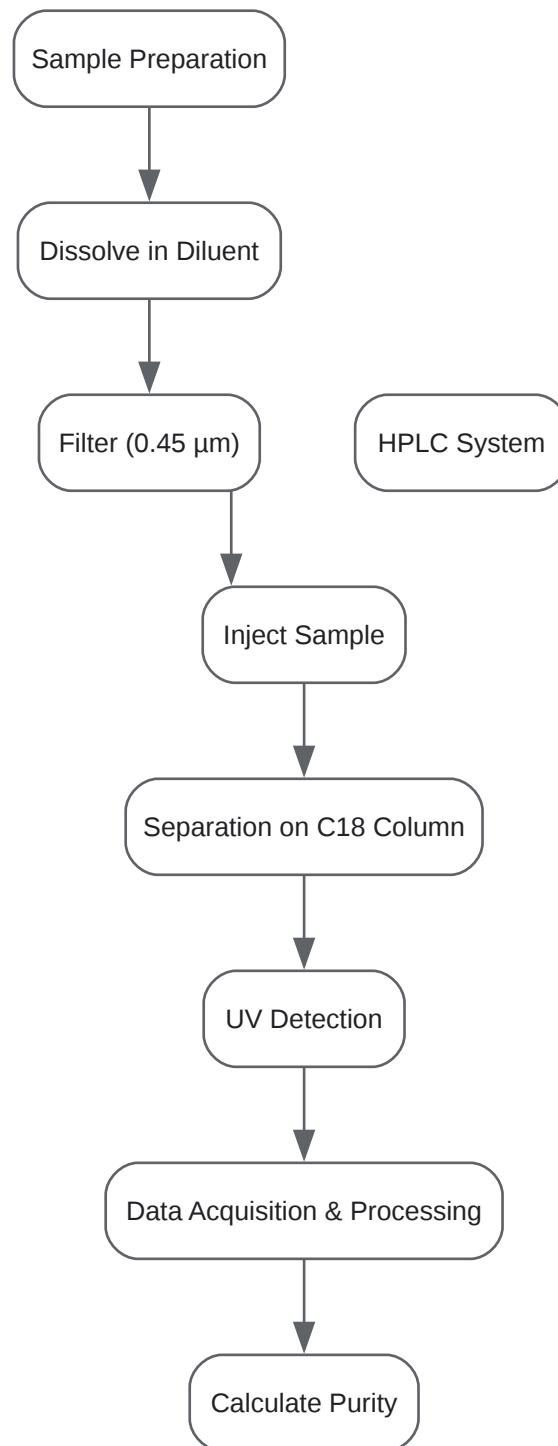
This method involves the oxidation of the corresponding primary alcohol to the aldehyde.

Experimental Protocol:

- Reactants: 2-(4-bromophenyl)ethanol, an oxidizing agent such as pyridinium chlorochromate (PCC), and a solvent like dichloromethane.
- Procedure:

- To a stirred suspension of PCC in dichloromethane, add a solution of 2-(4-bromophenyl)ethanol in dichloromethane at ambient temperature.
- Stir the mixture for several hours until the reaction is complete (monitored by TLC).
- Upon completion, dilute the reaction mixture with a solvent like ether and filter through a pad of silica gel to remove the chromium salts.
- Evaporate the solvent under reduced pressure to yield the crude **(4-Bromophenyl)acetaldehyde**.
- Purification: The crude product can be purified by flash column chromatography on silica gel.

Synthesis via Grignard Reaction


The Grignard reaction provides a versatile method for forming the carbon-carbon bond necessary to construct the acetaldehyde moiety.

Experimental Protocol:

- Reactants: A 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide), magnesium turnings, and a suitable electrophile in an anhydrous ether solvent (e.g., diethyl ether or THF).
- Procedure:
 - Prepare the Grignard reagent by reacting 4-bromobenzyl bromide with magnesium turnings in anhydrous ether under an inert atmosphere.
 - React the formed Grignard reagent with a suitable one-carbon electrophile.
 - Quench the reaction with an aqueous acidic solution.
 - Extract the product with an organic solvent, wash, and dry.
- Purification: The crude product is typically purified by distillation or column chromatography.

Visualizing Workflows and Pathways

Experimental Workflow for HPLC Purity Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC Purity Analysis.

General Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: General Synthesis and Purification Pathway.

- To cite this document: BenchChem. [Commercial Sourcing and Technical Guidance for High-Purity (4-Bromophenyl)acetaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112395#commercial-suppliers-of-high-purity-4-bromophenyl-acetaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com